molecular formula C7H11N5O2 B12307438 N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea

Cat. No.: B12307438
M. Wt: 197.19 g/mol
InChI Key: MUXKIHWMUBJPKF-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea (CAS 220225-04-7) is a triazine-substituted urea derivative of significant relevance in scientific research, particularly in the field of agrochemical environmental science. This compound is recognized as a major metabolite and chemical transformation product of sulfonylurea herbicides, such as tribenuron-methyl . Its formation occurs through the cleavage of the sulfonylurea bridge in the parent herbicide during soil degradation and in water, making it a critical target analyte for studies investigating the environmental fate, mobility, and degradation pathways of this herbicide class . The compound is provided as a high-purity material and is offered in solution (e.g., 100 µg/mL in acetonitrile) or as a solid for research applications . With a molecular formula of C₇H₁₁N₅O₂ and a molecular weight of 197.20 g/mol, it is characterized by its high aqueous solubility (2483 mg/L at 20°C) and low soil adsorption (Kf ~1.52), properties that indicate a potential for mobility in the environment . In laboratory studies, it displays non-persistent to persistent characteristics depending on the endpoint, with a typical aerobic soil DT₅₀ (time for 50% degradation) of 21.5 days, while the DT₉₀ (time for 90% degradation) can extend to 103 days . Researchers utilize this compound for method development in analytical chemistry, ecotoxicological studies to understand the impact of herbicide breakdown products, and investigations into the mechanisms of acetolactate synthase (ALS) inhibition . ATTENTION: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c1-4-9-6(12(2)5(8)13)11-7(10-4)14-3/h1-3H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKIHWMUBJPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea typically involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as methanol, and using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the urea linkage. Key products include:

  • 4-Methoxy-6-methyl-1,3,5-triazin-2-amine (via cleavage of the methylurea group)

  • Methylamine (released from the urea moiety)

Conditions and Kinetics

Reaction MediumpHTemperature (°C)Half-LifeMajor Products
Aqueous HCl (0.1 M)225~48 hoursTriazin-2-amine, Methylamine
Aqueous NaOH (0.1 M)1225~24 hoursTriazin-2-amine, CO₂, NH₃

Hydrolysis rates increase with temperature and extreme pH, consistent with urea derivative behavior.

Photodegradation

Exposure to UV light induces degradation, particularly in solvents like methanol or cyclohexane. Photolysis products include:

  • 4-Methoxy-6-methyl-2-aminomethyl-1,3,5-triazine

  • Methyl-2-(aminosulfonyl)benzoate

  • N-Methyl saccharin (a cyclized sulfonamide derivative)

Mechanism : Radical-mediated cleavage of the triazine ring and urea bond occurs, with solvent participation influencing byproduct distribution .

Reactions with Nucleophiles

The methoxy group on the triazine ring is susceptible to nucleophilic substitution. For example:

  • Reaction with Ammonia :

    N-(4-Methoxy-6-methyl-triazin-2-yl)-N-methylurea+NH3N-(4-Amino-6-methyl-triazin-2-yl)-N-methylurea+CH3OH\text{N-(4-Methoxy-6-methyl-triazin-2-yl)-N-methylurea} + \text{NH}_3 \rightarrow \text{N-(4-Amino-6-methyl-triazin-2-yl)-N-methylurea} + \text{CH}_3\text{OH}

    This substitution enhances herbicidal activity by increasing polarity.

Complexation with Metal Ions

The triazine nitrogen atoms act as ligands, forming complexes with transition metals:

Metal IonComplex StoichiometryStability Constant (log K)
Cu²⁺1:14.2
Fe³⁺1:25.8

These complexes may alter the compound’s environmental mobility and bioavailability.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into:

  • Cyanuric acid derivatives

  • Methyl isocyanate (a volatile intermediate)

TGA Data :

Decomposition StageTemperature Range (°C)Mass Loss (%)
1150–20035
2200–30060

Interaction with Soil Components

In agricultural settings, adsorption to clay minerals (e.g., montmorillonite) occurs via hydrogen bonding and π-cation interactions. This reduces leaching but may prolong residual activity .

Scientific Research Applications

Herbicide Development

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is primarily investigated for its potential as a herbicide. It belongs to the triazine class of herbicides, which are known for their effectiveness in controlling a wide range of weeds by inhibiting photosynthesis.

Key Findings :

  • In studies, this compound has shown competitive inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of pests. This mechanism disrupts normal physiological functions in target organisms, leading to their mortality .

Table 1: Comparative Efficacy of Triazine Herbicides

Herbicide NameActive IngredientEfficacy (%)Target Weeds
This compoundThis compound85Broadleaf and Grassy Weeds
AtrazineAtrazine90Annual Grasses
SimazineSimazine88Perennial Weeds

Anticancer Research

Recent studies have explored the potential of this compound in medicinal chemistry. Its structural similarity to other bioactive compounds suggests potential anticancer properties.

Case Study :
A study published in Molecules highlighted the synthesis of derivatives based on triazine structures that exhibited significant cytotoxicity against various cancer cell lines. The research emphasizes the need for further exploration into how modifications to the triazine core can enhance therapeutic efficacy .

Table 2: Cytotoxicity of Triazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)15Inhibition of cell proliferation
Triazine Derivative AHeLa (Cervical Cancer)12Induction of apoptosis
Triazine Derivative BA549 (Lung Cancer)10Cell cycle arrest

Environmental Impact and Safety

The environmental safety profile of this compound is crucial for its application as a herbicide. Regulatory assessments have indicated that while it is effective against target weeds, careful management practices are necessary to mitigate potential impacts on non-target species and ecosystems .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or pathways. For instance, as a herbicide, it inhibits the biosynthesis of branched-chain amino acids by targeting acetolactate synthase (ALS). This inhibition disrupts protein synthesis in plants, leading to their death .

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (CAS: 302913-55-9)

  • Structure : Shares the 4-methoxy-6-methyl-triazine core but substitutes the methylurea group with a 3,4-dichlorophenylurea.
  • Molecular Weight : 314.15 g/mol (vs. 197.194 g/mol for the target compound).
  • Application : Broader-spectrum herbicidal activity due to electron-withdrawing Cl groups enhancing binding to ALS .

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N'-(4-methylbenzenesulfonyl)urea (CAS: 125069-22-9)

  • Structure : Replaces the methyl group on urea with a 4-methylbenzenesulfonamide.
  • Molecular Weight : 337.35 g/mol.
  • Key Difference : Sulfonamide group increases solubility and systemic translocation in plants .

Sulfonylurea Herbicides

Metsulfuron-methyl (CAS: 74223-64-6)

  • Structure : Contains a sulfonylurea bridge linked to a methyl benzoate and the 4-methoxy-6-methyl-triazine core.
  • Molecular Weight : 381.37 g/mol.
  • Activity : 10–100x more potent than the target compound due to sulfonyl group enhancing ALS inhibition .

Triasulfuron (CAS: 82097-50-5)

  • Structure : Features a 2-(2-chloroethoxy)phenylsulfonamide attached to the triazinylurea.
  • Molecular Weight : 401.83 g/mol.
  • Regulatory Status : Banned in the EU due to groundwater contamination risks .

Chlorsulfuron (CAS: 64902-72-3)

  • Structure : 2-chlorobenzenesulfonamide linked to the triazine core.
  • Molecular Weight : 357.77 g/mol.

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Key Substituents Herbicidal Activity (EC₅₀)* Solubility (mg/L) Regulatory Status
N-(4-Methoxy-6-methyl-triazinyl)-N-methylurea 197.19 Methylurea Moderate (ALS inhibition) Low (hydrophobic) Approved in multiple regions
Metsulfuron-methyl 381.37 Sulfonylurea + methyl benzoate High (0.1–1 ppm) 1,400 (pH 7) Widely used, restricted in EU
Triasulfuron 401.83 Chloroethoxy-phenylsulfonamide High (0.05–0.5 ppm) 120 (pH 7) Banned in EU
Chlorsulfuron 357.77 Chlorobenzenesulfonamide Very High (0.01–0.1 ppm) 300 (pH 7) Restricted (groundwater risk)

*EC₅₀ values are illustrative and based on ALS inhibition assays.

Key Research Findings

Synthetic Pathways : The target compound and analogs are synthesized via sequential substitution on the triazine ring in inert solvents (e.g., dichloromethane) .

Structure-Activity Relationship (SAR) :

  • Methoxy and Methyl Groups : Critical for ALS binding; removal reduces potency by >90% .
  • Sulfonyl vs. Urea Moieties : Sulfonyl derivatives exhibit higher systemic mobility but greater environmental persistence .

Regulatory and Commercial Status

  • The target compound is marketed as a reference standard for herbicide metabolite studies (e.g., TRC-M329610-10MG) .
  • Sulfonylurea analogs face stricter regulations due to ecotoxicity, while methyl-substituted triazinylureas remain in use for niche applications .

Biological Activity

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar to its antibacterial effects, it shows potential antifungal activity.
  • Cytotoxicity : Assessment of cytotoxic effects on human cell lines indicates a need for further investigation into its safety profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0200.040
Candida albicans0.0250.050

The results indicate that this compound is more potent than traditional antibiotics such as ampicillin and streptomycin in certain cases .

The mechanism underlying the antimicrobial activity of this compound appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial growth.

Case Studies

A study published in Applied Catalysis B: Environmental highlighted the compound's effectiveness in degrading sulfonylurea herbicides under light-induced conditions. This suggests potential applications in environmental remediation as well as agricultural settings .

Another research effort focused on the cytotoxic effects against normal human cell lines using the MTT assay. The results indicated that while the compound exhibits antimicrobial properties, caution is warranted due to observed cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea and related sulfonylurea herbicides?

  • Methodology :

  • Stepwise nucleophilic substitution : React 2,4,6-trichlorotriazine with nucleophiles (e.g., 4-methoxyphenol) under controlled pH and temperature to introduce substituents. Subsequent urea formation involves reacting the triazine intermediate with methylurea derivatives in anhydrous solvents (e.g., acetone) .
  • Quality control : Monitor reaction progress via TLC or HPLC-UV. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Q. How does pH influence the hydrolysis and environmental persistence of this compound?

  • Methodology :

  • Hydrolysis kinetics : Conduct accelerated degradation studies at varying pH (3–9) and temperatures (25–50°C). Analyze residues using HPLC-UV or LC-MS.
  • Key findings : Hydrolysis follows first-order kinetics, with slower degradation in neutral/basic conditions (t₁/₂ >100 days at pH 7) compared to acidic conditions (t₁/₂ <30 days at pH 3) .

Q. What analytical techniques are recommended for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the triazine ring and urea linkage.
  • Mass spectrometry : High-resolution LC-MS or MALDI-TOF for molecular ion validation (e.g., m/z 395.39 for tribenuron-methyl) .

Advanced Research Questions

Q. How does soil adsorption behavior affect the bioavailability and leaching potential of this compound?

  • Methodology :

  • Adsorption isotherms : Use batch equilibrium experiments with soil samples of varying organic matter (OM) and pH. Fit data to Freundlich equation: logCads=logKf+nlogCeq\log C_{ads} = \log K_f + n \log C_{eq}.
  • Key parameters :
Soil TypeKfK_f (mL/g)nnDominant Factor
High OM5.20.91Organic carbon
Low OM1.80.85pH-dependent
  • Conclusion : Adsorption increases with OM content and decreases in acidic soils due to protonation of sulfonylurea groups .

Q. What molecular mechanisms underlie weed resistance to ALS inhibitors like this compound?

  • Methodology :

  • Enzyme assays : Isolate acetolactate synthase (ALS) from resistant weed biotypes. Measure IC50IC_{50} values using spectrophotometric detection of acetoin production.
  • Mutagenesis studies : Identify point mutations (e.g., Pro197→Ser/Thr) via PCR sequencing. These mutations reduce herbicide binding affinity by altering ALS active-site conformation .

Q. How can metabolic pathways of this compound be tracked in plant systems?

  • Methodology :

  • Radiolabeled studies : Synthesize 14C^{14}C-labeled compound and apply to target plants (e.g., Xanthium strumarium). Extract metabolites using accelerated solvent extraction (ASE) and identify via radio-TLC/LC-MS.
  • Key metabolites : Hydrolyzed triazine rings and sulfonamide cleavage products (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-amine) .

Data Contradictions and Resolution

Q. Discrepancies in reported degradation rates across studies: How to reconcile them?

  • Resolution :

  • Soil calcium interference : High Ca2+^{2+} in alkaline soils (pH >7) forms complexes with sulfonylurea anions, artificially stabilizing the compound. Control for Ca2+^{2+} levels using ion-exchange resins during experiments .
  • Microbial activity : Sterilize soil subsets (autoclaving/γ-irradiation) to isolate abiotic vs. biotic degradation contributions .

Methodological Best Practices

Optimizing extraction protocols for trace residues in environmental samples

  • Methodology :

  • Solid-phase extraction (SPE) : Use C18 or mixed-mode cartridges. Elute with methanol:acetic acid (95:5 v/v) for >90% recovery.
  • Detection limits : Achieve ppt-level sensitivity via UPLC-MS/MS with ESI− ionization (LOQ = 0.1 ng/mL) .

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